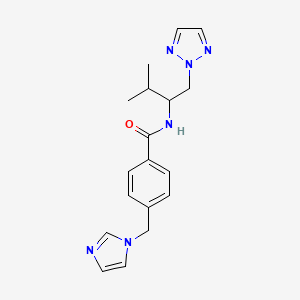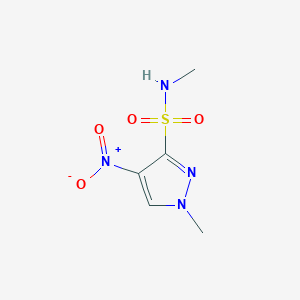
N-(2,6-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide, commonly known as DMTFEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of DMTFEDA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. In cancer cells, DMTFEDA has been found to inhibit the activity of proteins involved in cell cycle regulation and DNA replication, leading to cell cycle arrest and apoptosis. In immune cells, DMTFEDA has been found to inhibit the production of pro-inflammatory cytokines by modulating the activity of transcription factors involved in cytokine gene expression.
Biochemical and Physiological Effects:
DMTFEDA has been found to exhibit low toxicity and good biocompatibility, making it a promising candidate for various biomedical applications. In vivo studies have shown that DMTFEDA can reduce tumor growth and inflammation in animal models. Additionally, DMTFEDA has been found to exhibit good pharmacokinetic properties, with a relatively long half-life and good bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
DMTFEDA has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, DMTFEDA also has some limitations, including its relatively low solubility in water and its limited stability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on DMTFEDA, including:
1. Investigating the potential of DMTFEDA as a therapeutic agent for cancer and inflammatory diseases.
2. Developing new formulations of DMTFEDA with improved solubility and stability.
3. Exploring the mechanism of action of DMTFEDA in more detail to identify new targets for drug development.
4. Investigating the potential of DMTFEDA as a drug delivery system for targeting specific tissues and cells.
5. Studying the pharmacokinetics and pharmacodynamics of DMTFEDA in more detail to optimize dosing regimens and minimize side effects.
In conclusion, DMTFEDA is a promising compound with potential applications in various fields, including cancer therapy and inflammation. Further research is needed to fully understand the mechanism of action of DMTFEDA and to develop new formulations with improved properties.
Synthesemethoden
DMTFEDA can be synthesized through a multistep process involving the reaction of 2,6-dimethylphenyl isocyanate with tetrahydrofuran-2-ylmethylamine, followed by the addition of ethylenediamine. The resulting product is then purified using chromatography techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
DMTFEDA has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties. In vitro studies have shown that DMTFEDA can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DMTFEDA has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and reducing the activity of immune cells.
Eigenschaften
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-5-3-6-11(2)13(10)17-15(19)14(18)16-9-12-7-4-8-20-12/h3,5-6,12H,4,7-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZHNZGDEOMOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2455149.png)


![N-cyclopentyl-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2455154.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2455155.png)

![(2Z)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2455160.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2455167.png)


